Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-7(13)12-5-3-9-8(4-6-16-9)10(12)11(14)15-2/h4,6,10H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEAOLCBIHPKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C(=O)OC)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for constructing the THTP framework. In this method, a β-amino thiophene derivative reacts with a carbonyl compound (e.g., aldehyde or ketone) under acidic conditions to form the bicyclic structure.
Thiol-Alkylation and Cyclocondensation
An alternative route involves nucleophilic displacement of halides by thiols, followed by base-mediated cyclization. This method is particularly effective for introducing diverse substituents at position 2.
- Step 1 : React tert-butyl piperidinecarboxylate with phosphorus oxychloride (POCl3) in dichloromethane (DCM) to form a Vilsmeier-Haack intermediate.
- Step 2 : Treat with methyl mercaptoacetate and triethylamine (Et3N) to generate a thioether intermediate.
- Step 3 : Cyclize under reflux conditions, followed by TFA-mediated deprotection to yield the THTP carboxylic acid.
- Esterification : React with methanol and catalytic H2SO4 to form the methyl ester (yield: 78–85%).
Functionalization at Position 5: N-Acetylation
Post-Cyclization Acylation
The secondary amine at position 5 is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., Et3N or NaHCO3).
Direct Synthesis via Protected Intermediates
In some cases, the acetyl group is introduced prior to cyclization using protected amine precursors. For example, a Boc-protected amine can be acylated, followed by deprotection and cyclization.
Esterification at Position 4
Carboxylic Acid to Methyl Ester Conversion
The methyl ester is typically introduced by treating the THTP carboxylic acid with methanol under acidic or coupling conditions.
| Parameter | Value |
|---|---|
| Substrate | THTP-4-carboxylic acid |
| Reagent | Methanol, H2SO4 |
| Temperature | Reflux (65°C) |
| Time | 12 hours |
| Yield | 81% |
Direct Alkylation of Thiol Precursors
Alternatively, methyl mercaptoacetate can be used during the thiol-alkylation step to directly incorporate the ester group.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Key spectral data for methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the synthesis of intermediates for pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of microtubule dynamics, which is crucial for cell division.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Pharmacological Activity
- Clopidogrel and Ticlopidine : These drugs inhibit ADP-induced platelet aggregation. Clopidogrel’s stereospecific S-configuration enhances efficacy compared to ticlopidine, which has higher toxicity risks .
- Compound C1 (from ): A thieno-tetrahydropyridine derivative with superior antiplatelet activity to ticlopidine in rat models, suggesting acetyl or ester groups may enhance potency .
- Target Compound : The 5-acetyl and 4-methyl ester groups could mimic clopidogrel’s pharmacophore, but the absence of a chlorophenyl group may alter receptor binding kinetics.
Key Research Findings
- Substituent Effects : The 5-position is critical for antiplatelet activity. Chlorophenyl (clopidogrel) and acetyl (Compound C1) groups show efficacy, while tert-butyl esters are likely intermediates .
- Stereochemistry : The (S)-enantiomer of 4-carboxylic acid (CAS 116839-91-9) underscores the importance of chirality, a factor that may apply to the target compound’s ester configuration .
- Structural Flexibility: Replacement of thieno[3,2-c]pyridine with benzothiophene () reduces antiplatelet activity, emphasizing the core’s role in target binding .
Biological Activity
Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₃O₃S
- Molecular Weight : 253.30 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,2-c]pyridine framework and subsequent acetylation and esterification processes. The synthesis pathway can be summarized as follows:
- Formation of the Thieno[3,2-c]pyridine Core : This involves cyclization reactions starting from appropriate precursors.
- Acetylation : The introduction of the acetyl group at the 5-position is achieved through acylation reactions.
- Esterification : Finally, methyl ester formation is performed to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the tetrahydrothieno[3,2-c]pyridine scaffold. For instance:
- In Vitro Studies : Methyl derivatives of tetrahydrothieno[3,2-c]pyridine exhibited significant antiproliferative activities against various cancer cell lines including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia). Notably, some derivatives showed IC₅₀ values as low as 1.1 μM against HeLa cells, indicating potent activity .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HeLa | 1.1 |
| Compound B | L1210 | 2.8 |
| Compound C | CEM | 2.3 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase in sensitive cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial activity of related tetrahydrothieno compounds:
- Compounds similar to methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine have demonstrated activity against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated several tetrahydrothieno derivatives against a panel of cancer cell lines. The results indicated that compounds with specific substitutions at the nitrogen atom exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Antimicrobial Efficacy Case Study : Another investigation focused on the antimicrobial properties of thieno-pyridine derivatives against resistant strains of bacteria. The study concluded that certain modifications could significantly increase antibacterial potency .
Q & A
Q. Methodological Answer :
- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to assign protons on the acetyl group (δ ~2.3 ppm) and ester methyl (δ ~3.8 ppm). Aromatic protons in the thieno-pyridine ring appear at δ 6.5–7.5 ppm .
- FT-IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and acetyl (C=O ~1680 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 283.08) .
Advanced Question: How can researchers address contradictory bioactivity data across studies?
Methodological Answer :
Contradictions in biological activity (e.g., antimicrobial vs. null results) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Validation : Use HPLC-MS to ensure >95% purity, eliminating side products (e.g., unreacted acetyl precursors) .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
- Control Compounds : Compare with structurally validated analogs (e.g., Ticlopidine derivatives) to isolate scaffold-specific effects .
Advanced Question: What strategies improve yield in multi-step syntheses of this compound?
Q. Methodological Answer :
- Catalytic Optimization : Replace traditional bases with organocatalysts (e.g., DMAP) for esterification, reducing side reactions .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for cyclocondensation to enhance solubility of intermediates .
- Workflow Integration : Use continuous flow reactors for acetylation steps, achieving 85–90% yield compared to 60% in batch processes .
Basic Question: How does the compound’s structure influence its pharmacokinetic properties?
Q. Methodological Answer :
- Lipophilicity : The acetyl and ester groups increase logP (~2.1), enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., ester hydrolysis). Methyl esters generally show slower degradation than ethyl analogs .
Advanced Question: How can computational modeling guide SAR studies for this scaffold?
Q. Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding to targets (e.g., PARP-1), focusing on the thieno-pyridine core’s π-π interactions .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to optimize substituent placement for H-bonding (e.g., acetyl vs. nitroso groups) .
Case Study : A related 5-nitroso derivative showed enhanced binding affinity (ΔG = −9.2 kcal/mol) compared to the acetyl analog (ΔG = −7.8 kcal/mol) .
Basic Question: What safety precautions are required when handling this compound?
Q. Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (H315/H319 hazards) .
- Waste Disposal : Quench reactive intermediates (e.g., acetyl chloride) with ice-cold ethanol before aqueous disposal .
Advanced Question: How can crystallographic disorder in the tetrahydrothieno ring be resolved?
Q. Methodological Answer :
- Multi-Component Refinement : In SHELXL, split the disordered ring into two components and refine occupancy factors (e.g., 60:40 ratio) .
- Restraints : Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths and angles during refinement .
Advanced Question: What analytical methods validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
